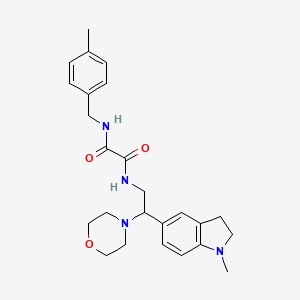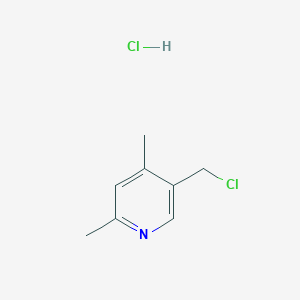
5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 5-position and two methyl groups at the 2- and 4-positions of the pyridine ring. This compound is often used in various chemical syntheses and has applications in pharmaceutical research and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride typically involves the chloromethylation of 2,4-dimethylpyridine. This can be achieved through the reaction of 2,4-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
- Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced products with methyl groups replacing the chloromethyl group.
科学研究应用
Chemistry: 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It can be used to design and synthesize bioactive molecules with potential therapeutic applications.
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders and infectious diseases. Its derivatives may exhibit antimicrobial, antifungal, or antiviral properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, catalysts, and polymer additives.
作用机制
The mechanism of action of 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.
相似化合物的比较
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a chlorine atom at the 2-position instead of a methyl group.
2,4-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2,4-dimethylpyridine: Contains an additional methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness: 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride is unique due to the presence of both chloromethyl and dimethyl groups on the pyridine ring, providing a balance of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and applications in different fields.
属性
IUPAC Name |
5-(chloromethyl)-2,4-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOJZEGSCPGGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-(4-fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857838.png)
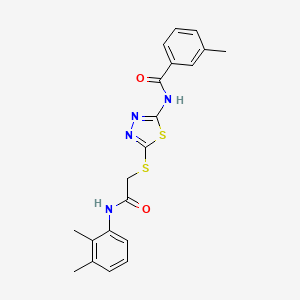
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B2857842.png)
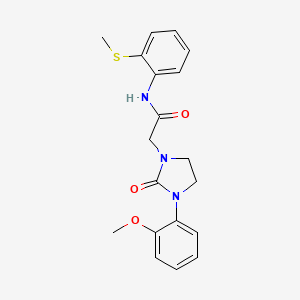
![6-cyclopropyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)
![4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2857846.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)
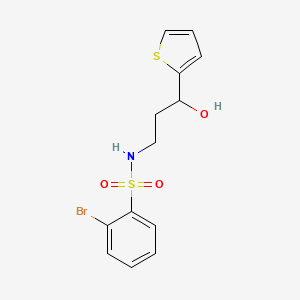
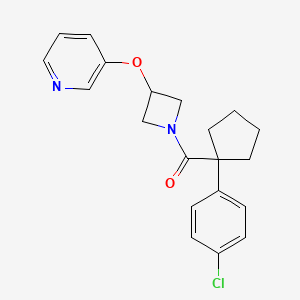

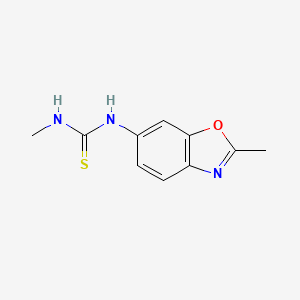
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)
